molecular formula C17H23NO4 B554351 N-Carbobenzoxy-L-proline tert-Butyl Ester CAS No. 16881-39-3

N-Carbobenzoxy-L-proline tert-Butyl Ester

Cat. No.: B554351
CAS No.: 16881-39-3
M. Wt: 305.4 g/mol
InChI Key: OULMZZGGALAOLR-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-L-proline tert-Butyl Ester is a protected amino acid building block of significant value in synthetic organic chemistry, particularly in the synthesis of complex peptides. This compound features two key protective groups: the carbobenzoxy (Cbz) group on the nitrogen atom and the tert-butyl ester on the carboxylic acid. The Cbz group is a well-established protective group for amines that can be removed under mild conditions by catalytic hydrogenation, while the tert-butyl ester protects the carboxyl function and is stable under neutral conditions but can be cleaved under mild acidic conditions . This orthogonal protection strategy is crucial for peptide synthesis, as it allows for selective deprotection at specific sites during a multi-step sequence, preventing unwanted side reactions and enabling the controlled elongation of the peptide chain. The tert-butyl ester group, for instance, can be selectively removed using aqueous phosphoric acid or catalytic methods involving reagents like magic blue (MB•+) with triethylsilane, leaving other sensitive protecting groups, such as methyl or benzyl esters, intact . Researchers utilize this derivative to incorporate a proline residue—a unique amino acid known for introducing turns and influencing the secondary structure of peptides—into a growing chain with precise control. The product is supplied for laboratory research applications. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMZZGGALAOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937552
Record name 1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate
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Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-39-3
Record name 1-Benzyl 2-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate
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Record name 1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate
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Record name 1-benzyl 2-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate
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Protective Group Strategies Employing N Carbobenzoxy L Proline Tert Butyl Ester

Role of Carbobenzoxy (Cbz) Group in Amine Protection

The Carbobenzoxy (Cbz or Z) group is a well-established protecting group for amines, which it converts into stable carbamates. total-synthesis.comorganic-chemistry.org Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was instrumental in advancing the field of controlled peptide synthesis. total-synthesis.commasterorganicchemistry.com The protection is typically achieved by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. chegg.com

The Cbz group's stability under a variety of conditions, including acidic and basic environments, makes it a robust choice for multi-step synthesis. total-synthesis.com However, its key feature is its lability under specific, mild conditions. The primary and most common method for the deprotection of a Cbz-protected amine is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.commasterorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. This specific cleavage method provides a high degree of selectivity, a crucial aspect of its utility. youtube.com

Table 1: Characteristics of the Cbz Protecting Group

Feature Description Relevant Citations
Group Type Carbamate (B1207046) total-synthesis.comorganic-chemistry.orgyoutube.com
Protected Functional Group Amine (primary and secondary) total-synthesis.commasterorganicchemistry.comchegg.com
Key Stability Stable to many acidic and basic conditions total-synthesis.com
Primary Deprotection Method Catalytic Hydrogenolysis (H₂, Pd-C) total-synthesis.commasterorganicchemistry.commasterorganicchemistry.com
Significance Foundational for modern peptide synthesis total-synthesis.commasterorganicchemistry.com

Role of tert-Butyl Ester Group in Carboxylic Acid Protection

The protection of carboxylic acids is essential to prevent their acidic proton from interfering with base-catalyzed reactions and to block the carbonyl group from nucleophilic attack. ddugu.ac.in Converting a carboxylic acid to a tert-butyl ester is a common and effective strategy. orgsyn.org This protecting group is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions. orgsyn.orgacsgcipr.org

The bulky tert-butyl group provides significant steric hindrance, which contributes to its stability. Furthermore, the formation of a tert-butyl ester can increase a molecule's solubility in organic solvents, which is advantageous for reactions conducted in non-aqueous media. youtube.com The acid-labile nature of the tert-butyl ester is central to its utility, allowing for its removal under conditions that may leave other protecting groups, such as the Cbz group, intact. acsgcipr.orgresearchgate.net

Table 2: Characteristics of the tert-Butyl Ester Protecting Group

Feature Description Relevant Citations
Group Type Ester orgsyn.orglibretexts.org
Protected Functional Group Carboxylic Acid ddugu.ac.inacsgcipr.org
Key Stability Stable to neutral and basic conditions acsgcipr.org
Primary Deprotection Method Acidolysis (e.g., TFA, HCl) orgsyn.orgacsgcipr.orglookchem.com
Advantage Increases solubility in organic solvents youtube.com

Orthogonality of Cbz and tert-Butyl Ester Protecting Groups

In synthetic chemistry, "orthogonality" refers to the ability to remove one protecting group from a molecule containing multiple protecting groups without affecting the others. total-synthesis.comorganic-chemistry.org The combination of Cbz and tert-butyl ester protecting groups in a single molecule, such as N-Carbobenzoxy-L-proline tert-Butyl Ester, is a classic example of an orthogonal protection strategy. youtube.comresearchgate.net

The Cbz group is stable to the acidic conditions required to cleave the tert-butyl ester, and conversely, the tert-butyl ester is stable to the neutral conditions of catalytic hydrogenolysis used to remove the Cbz group. total-synthesis.commasterorganicchemistry.comyoutube.com This mutual stability allows for the selective deprotection of either the amine or the carboxylic acid. For instance, a researcher can expose the amine group for peptide bond formation by hydrogenating the Cbz group, leaving the tert-butyl ester in place. masterorganicchemistry.comyoutube.com Subsequently, the carboxylic acid can be deprotected by treatment with acid. This level of control is fundamental to the stepwise construction of complex molecules. thieme-connect.de

Selective Deprotection Methodologies

The ability to selectively cleave one protecting group in the presence of another is the cornerstone of their strategic use. For a molecule like this compound, methodologies are focused on the selective removal of the acid-labile tert-butyl ester while preserving the Cbz group.

The most common method for the removal of a tert-butyl ester is acidolysis. lookchem.com Strong protic acids are highly effective for this transformation. acsgcipr.org

Trifluoroacetic Acid (TFA): TFA is widely used for the cleavage of tert-butyl-based protecting groups. nih.govlibretexts.org The reaction mechanism involves protonation of the ester oxygen, followed by the departure of the stable tertiary carbocation (tert-butyl cation). acsgcipr.orgstackexchange.com This cation can then be trapped by the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate or lose a proton to form isobutene. nih.govechemi.com To prevent side reactions caused by the reactive tert-butyl cation alkylating sensitive residues (like tryptophan or methionine), "scavengers" such as thiols are often added to the reaction mixture. masterorganicchemistry.comnih.govacs.org

Hydrochloric Acid (HCl): Hydrochloric acid is another effective reagent for tert-butyl ester deprotection. lookchem.com Often, it is used as a solution in an organic solvent, such as a fluoro alcohol like hexafluoroisopropanol (HFIP), which can accelerate the cleavage process. peptide.comresearchgate.net These conditions are generally mild enough to leave the Cbz group unaffected.

As an alternative to strong protic acids, which can be harsh and lead to unwanted side reactions with sensitive substrates, Lewis acid catalysis offers a milder approach for tert-butyl ester cleavage. lookchem.com

One notable system employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This method has been shown to selectively deprotect tert-butyl esters in good yields. organic-chemistry.org The procedure requires the pre-formation of an active cerium complex by refluxing the CeCl₃·7H₂O and NaI before the substrate is added. organic-chemistry.org This system is valued for its mild conditions, low cost, and ability to achieve selectivity that can be challenging with strong acids. organic-chemistry.org Other Lewis acids, such as zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃), have also been successfully utilized for the chemoselective deprotection of tert-butyl esters. nih.govnih.gov

Table 3: Comparison of Deprotection Methods for tert-Butyl Esters

Method Reagents Conditions Key Features Relevant Citations
Protic Acidolysis Trifluoroacetic Acid (TFA) Neat or in a solvent (e.g., CH₂Cl₂) Highly efficient; often requires scavengers. masterorganicchemistry.comlookchem.comnih.gov
Protic Acidolysis Hydrochloric Acid (HCl) In organic or fluoro-alcohol solvents Effective and common alternative to TFA. lookchem.compeptide.comresearchgate.net
Lewis Acid Catalysis CeCl₃·7H₂O / NaI Refluxing acetonitrile Mild, low-cost, and selective. organic-chemistry.org
Lewis Acid Catalysis ZnBr₂ or FeCl₃ In solvent (e.g., CH₂Cl₂) Provides chemoselectivity for certain substrates. nih.govnih.gov

Cleavage of the Carbobenzoxy (Cbz) Group

The Carbobenzoxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis. total-synthesis.com Its removal is most commonly accomplished through hydrogenolysis, which cleaves the benzylic C-O bond.

The standard and most widely used method for the cleavage of a Cbz group is catalytic hydrogenation. scientificupdate.com This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.comscientificupdate.com The process involves the reduction of the Cbz group, which releases the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com This method is generally clean, efficient, and high-yielding. scientificupdate.com However, a significant drawback is its incompatibility with other functional groups that are also susceptible to reduction, such as aryl halides, which can lead to undesired side reactions like dehalogenation. scientificupdate.com

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas for Cbz group removal. nih.gov In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C) or palladium black. nih.govnih.gov Commonly used hydrogen donors include cyclohexene, formic acid, and 1,4-cyclohexadiene. nih.govnih.gov This technique is effective for the removal of N-benzyloxycarbonyl groups and can be more rapid than standard catalytic hydrogenation for certain substrates. nih.gov The reaction is often performed under mild, neutral conditions. nih.gov

A specific variation of transfer hydrogenation involves the use of triethylsilane (TES) as the hydrogen source with a palladium on carbon (Pd/C) catalyst. nih.govorganic-chemistry.org The addition of triethylsilane to Pd/C results in the in situ generation of molecular hydrogen, which then facilitates the rapid and efficient deprotection of benzyl groups, including Cbz-protected amines. nih.govorganic-chemistry.org This system operates under mild and neutral conditions at room temperature and is known for its fast reaction times and broad substrate compatibility. organic-chemistry.org The versatility of the TES/Pd-C system allows for the selective deprotection of benzyl carbamates, esters, and ethers. organic-chemistry.org

Table 2: Common Methods for Cbz Group Cleavage
MethodReagentsDescription
Catalytic HydrogenationH₂, Pd/CA standard, efficient method involving hydrogen gas and a palladium catalyst. total-synthesis.comscientificupdate.com
Transfer HydrogenationPd/C, Cyclohexene (or other H₂ donor)Uses a hydrogen donor molecule to transfer hydrogen, avoiding the need for H₂ gas. nih.govnih.gov
Pd/C-Triethylsilane SystemPd/C, Triethylsilane (TES)A form of transfer hydrogenation where TES serves as the in situ source of hydrogen. nih.govorganic-chemistry.org
Table 3: List of Chemical Compounds
Compound Name
This compound
Triethylsilane
Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue)
Molecular Iodine
Phenyltrimethylsilane
Aluminum
Acetonitrile
Aluminum triiodide
Palladium on carbon (Pd/C)
Hydrogen
Toluene
Carbon dioxide
Palladium black
Cyclohexene
Formic acid
1,4-cyclohexadiene

Stereochemical Considerations and Asymmetric Synthesis Leveraging N Carbobenzoxy L Proline Tert Butyl Ester

Preservation of Stereochemical Integrity During Synthesis

A primary concern when using chiral building blocks like proline derivatives is the potential for racemization or epimerization at the α-stereocenter under various reaction conditions. Research has focused on understanding and mitigating these risks.

The N-arylation of amino acid esters is a crucial transformation, but it can be susceptible to racemization. Studies have shown that the conditions of the reaction, particularly the choice of base, play a critical role in maintaining stereochemical purity. nih.gov A general method for the N-arylation of amino acid esters using aryl triflates found that strong bases like sodium tert-butoxide could lead to complete racemization. nih.gov

Mechanistic investigations into a palladium-catalyzed cross-coupling protocol revealed that the erosion of enantiomeric excess is primarily due to the racemization of the amino acid ester starting material, rather than the N-arylated product. nih.gov By stopping a reaction at approximately 50% conversion, researchers could analyze both the starting material and the product. nih.gov This confirmed that the enantiomeric excess of the product remained stable once formed. nih.gov To circumvent the racemization of the starting material, optimized conditions using a t-BuBrettPhos Pd G3 or G4 precatalyst with weaker bases were developed, which successfully minimized the loss of stereochemical integrity. nih.gov

Further research has demonstrated that coupling reagents can also influence racemization. In coupling reactions between Boc-amino acids and L-proline phenacyl ester, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) was found to significantly increase racemization at the proline's α-carbon. nih.gov The racemization was greatly reduced when HOBt was omitted, indicating it acts as an efficient catalyst for this unwanted side reaction. nih.gov

Table 1: Impact of Reaction Conditions on N-Arylation of Phenylalanine tert-butyl ester nih.gov
PrecatalystBaseYield (%)Enantiomeric Excess (ee %)Key Observation
t-BuBrettPhos Pd G3NaOtBu290Strong base causes complete racemization.
t-BuBrettPhos Pd G3/G4Optimized Weaker BaseUp to 95MaintainedMild conditions prevent racemization of the starting material.

Beyond racemization, controlling the stereochemical outcome during the functionalization of the α-carbon is essential. Diastereoselective alkylations of L-proline ester enolates have been studied extensively to understand the factors governing epimerization. nih.gov For enolates derived from N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, the stereochemical course of the alkylation is highly dependent on both the N-protecting group and the nature of the alkylating reagent. nih.gov

Specifically, when using an N-Boc protecting group, alkylation with allylic and homoallylic halides resulted in retention of the original configuration at the α-carbon. nih.gov In contrast, using benzylic halides as the electrophile led preferentially to products with an inversion of configuration. nih.gov This demonstrates a controllable epimerization event based on substrate and reagent choice.

Furthermore, methodologies have been developed to ensure the preservation of chirality during intramolecular reactions. For instance, N-Boc-N-ω-bromoalkyl-α-amino acid derivatives can undergo intramolecular cyclization when treated with potassium bis(trimethylsilyl)amide (KHMDS). nih.gov This process yields diverse α-quaternary proline derivatives with high enantiomeric purity, showcasing a strategy where the chirality of the starting amino ester is effectively preserved throughout the transformation. nih.gov

Application in Asymmetric Catalysis

N-Carbobenzoxy-L-proline tert-Butyl Ester serves not only as a chiral building block but also as a foundational element for developing systems that catalyze asymmetric reactions.

Amino acid derivatives are frequently used as chiral auxiliaries, which are stoichiometric chiral reagents that guide a reaction to favor one enantiomer before being cleaved from the product. A cysteine-derived oxazolidinone, for example, functions as a rigid chiral template for various asymmetric transformations. nih.gov This auxiliary can be subsequently activated via an N-to-S acyl transfer to form a reactive thioester, which can then be used in further synthetic steps. nih.gov This concept of using a stable chiral amide to control stereoselection and then converting it to a more versatile functional group is a powerful strategy in synthesis. nih.gov

In the realm of catalysis, proline and its derivatives are considered "privileged" scaffolds for the design of chiral ligands. nih.gov For a long time, C2-symmetric ligands were predominant in asymmetric catalysis. nih.gov More recently, non-symmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have been shown to be highly effective and, in many cases, superior to their symmetric counterparts. nih.govnih.gov The modular construction of these ligands, often incorporating a chiral backbone derived from an amino acid, allows for systematic tuning and optimization for specific metal-catalyzed reactions. nih.gov

Proline itself is a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze reactions. The catalytic cycle often involves the formation of a nucleophilic enamine intermediate from the reaction of proline's secondary amine with a carbonyl compound. nih.govlibretexts.org

A significant breakthrough in this area was the development of the proline-catalyzed asymmetric Mannich reaction. 20.210.105nih.gov Researchers demonstrated that acetaldehyde, previously a challenging nucleophile to use in this context, could react powerfully with N-Boc-imines in the presence of proline. nih.gov20.210.105 This reaction produces valuable β-amino aldehydes with exceptionally high enantioselectivities. nih.gov20.210.105 The success of this transformation has been applied to the synthesis of various chiral amino acids and natural products. 20.210.105 The mechanism proceeds through an enamine intermediate, which attacks the imine with high facial selectivity, dictated by the stereochemistry of the proline catalyst. libretexts.org These reactions can generate two new stereocenters with excellent syn-diastereoselectivity. libretexts.org

Phase-transfer catalysis (PTC) is another powerful technique for asymmetric synthesis, enabling reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid). This methodology has been effectively applied to the synthesis of 4-substituted proline derivatives. nih.govacs.org

The key strategy involves the Michael addition of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, to an α,β-unsaturated aldehyde. acs.org The reaction is mediated by a chiral phase-transfer catalyst derived from cinchona alkaloids. acs.org A key advantage of this approach is the ability to access either enantiomeric series of the proline product by using pseudoenantiomeric catalysts, such as those based on cinchonidine (B190817) or its diastereomer, cinchonine. acs.org This method has been successfully used to prepare precursors for important antiviral drugs like Ledipasvir. nih.gov The enantiopurity of the resulting proline derivatives can be confirmed by chiral HPLC analysis, with studies showing that subsequent hydrolysis and protecting group manipulations can proceed without loss of enantiopurity. nih.gov

Table 2: Asymmetric Synthesis of Proline Scaffolds via Phase-Transfer Catalysis acs.org
ReactantsCatalyst TypeProduct TypeEnantiomeric Excess (ee %)
Glycine Schiff base 8 + MethacroleinCinchonidine-based PTC 9(2S)-Intermediate 11a89% (unoptimized)
Glycine Schiff base 8 + AcroleinCinchonidine or Cinchonine-based PTCEither (2S) or (2R) enantiomeric seriesHigh ee achievable

Memory of Chirality Phenomena

The phenomenon known as "memory of chirality" or "self-reproduction of chirality" represents a fascinating strategy in asymmetric synthesis. In this process, the stereochemical information of a chiral molecule is retained through a reactive intermediate, even after the original stereocenter is temporarily destroyed. This concept is particularly relevant to derivatives of proline, where the rigid pyrrolidine (B122466) ring can influence the stereochemistry of reactions at the α-carbon.

The core principle behind the memory of chirality in N-acylproline esters involves the formation of a non-planar, conformationally locked enolate intermediate upon deprotonation of the α-carbon. This enolate, despite being achiral at the α-carbon (which is now sp²-hybridized), possesses axial chirality due to restricted rotation around the N-C(O) amide bond and the Cα-C(O) ester bond. The steric hindrance imposed by the N-protecting group and the ester group forces the enolate to adopt a specific, rigid conformation. This transient chiral enolate then "remembers" the original L-configuration of the proline and directs the approach of an electrophile from the less sterically hindered face, leading to a product with a high degree of stereoselectivity.

Further research is required to elucidate the specific stereochemical outcomes and to quantify the efficiency of chirality transfer in reactions such as alkylations, aldol (B89426) additions, and Michael reactions starting from this compound. Such studies would be valuable for comparing the directing ability of the Cbz group against other N-protecting groups and for expanding the synthetic utility of this particular proline derivative in asymmetric synthesis.

Applications of N Carbobenzoxy L Proline Tert Butyl Ester As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Peptide Synthesis

The synthesis of peptides, whether on a solid support or in solution, relies on the precise and sequential formation of amide bonds between amino acids. Protecting groups are essential to prevent unwanted side reactions and to ensure that the correct sequence is assembled. N-Carbobenzoxy-L-proline tert-butyl ester is a fully protected amino acid derivative that finds application in various peptide synthesis strategies.

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. lsu.edu The most common strategy in modern SPPS is the Fmoc/tBu approach, where the temporary N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base (like piperidine), and the permanent side-chain protecting groups (often tert-butyl ethers, esters, and urethanes) are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.comiris-biotech.de

While this compound is not directly used in the standard elongating steps of Fmoc-based SPPS due to its N-Cbz protection, its constituent parts highlight the principles of orthogonal protection. The tert-butyl ester is a classic example of an acid-labile C-terminal protecting group, analogous to the side-chain protection used in the Fmoc/tBu strategy. iris-biotech.de The compound is more relevant in alternative or convergent SPPS strategies where a pre-synthesized di- or tri-peptide fragment is coupled to the resin-bound chain. In such a scenario, a fragment like Cbz-Pro-Xaa could be synthesized in solution, its C-terminus deprotected, and then coupled on the solid phase.

Furthermore, the stability of the Cbz group to the mildly basic conditions used for Fmoc removal and the acidic conditions used for Boc-group removal makes it a useful orthogonal N-terminal protecting group in specialized SPPS applications.

In solution-phase peptide synthesis, all reactions, including couplings and deprotections, are carried out in a homogeneous solution. This classical approach remains crucial for large-scale synthesis and for the preparation of complex peptide fragments. This compound is well-suited for this method. The Cbz group provides robust protection for the proline nitrogen, while the tert-butyl ester protects the carboxylic acid.

A typical application involves the selective deprotection of either the N- or C-terminus to allow for peptide bond formation. For example, the tert-butyl ester can be selectively cleaved under acidic conditions to free the carboxylic acid, which can then be activated and coupled with the free amine of another amino acid or peptide ester. Conversely, the Cbz group can be removed via catalytic hydrogenolysis to expose the proline nitrogen, which can then be acylated by an activated N-protected amino acid.

A documented synthesis illustrates a related process where L-Proline t-butyl ester is coupled with an N-protected dipeptide, (2S,3S)-3-[(benzyloxycarbonyl) amino]-2-hydroxy-4-phenylbutanoic acid, using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents in a solution of tetrahydrofuran (B95107) and dichloromethane. prepchem.com This demonstrates the utility of the proline tert-butyl ester scaffold in solution-phase coupling reactions to build larger, biologically active peptide structures. prepchem.com

Table 1: Example of Solution-Phase Coupling Involving a Proline tert-Butyl Ester Derivative

Reactant 1 Reactant 2 Coupling Reagents Product Ref
(2S,3S)-3-[(benzyloxycarbonyl) amino]-2-hydroxy-4-phenylbutanoic acid L-Ala-L-Pro t-butyl ester DCC, HOBt, TEA (S,S)-1-[N-[3-[(benzyloxycarbonyl)-amino]-2-hydroxy-1-oxo-4-phenylbutyl]-L-alanyl]-L-proline, t-butyl ester prepchem.com

User-generated table based on data from source prepchem.com.

Enzymatic peptide synthesis is an emerging green chemistry approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. These reactions can be performed under mild, aqueous conditions, minimizing racemization and the need for extensive side-chain protection.

The kinetics of thermolysin-catalyzed peptide synthesis have been studied using N-(benzyloxycarbonyl)-L-phenylalanine (Z-Phe) as a model substrate. nih.gov In these systems, an N-protected amino acid ester or acid (the acyl donor) is coupled with an amino acid ester or amide (the nucleophile). This compound fits the profile of a potential acyl donor in such a system. The Cbz-protected nitrogen directs the enzyme to form a peptide bond at the C-terminus, while the tert-butyl ester could influence substrate specificity and solubility. Research has shown that N-Cbz protected amino acids can serve as substrates for enzymes like thermolysin in biphasic aqueous/organic systems to produce dipeptides. nih.gov While direct enzymatic elongation using this compound is not extensively documented, related biocatalytic methods have been developed for converting N-α-benzyloxycarbonyl (Cbz)-L-ornithine into N-Cbz-5-hydroxy-L-proline, demonstrating the compatibility of the Cbz protecting group with enzymatic transformations. nih.gov

Role in Natural Product Total Synthesis

The rigid, cyclic structure of proline is a key feature in many biologically active natural products. Proline analogues are particularly attractive as their inclusion in peptide chains induces specific conformational constraints that are critical for biological activity. nih.gov

This compound serves as a valuable intermediate in the synthesis of complex, biologically active molecules. Its protected and chirally pure proline scaffold is incorporated into larger structures that may exhibit therapeutic properties.

For instance, proline derivatives are key components in the synthesis of modern antiviral and antidiabetic drugs. N-Cbz-protected proline amides are intermediates in the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes. nih.gov An efficient biocatalytic method was developed to produce N-Cbz-5-hydroxy-L-proline, which is then converted into a key intermediate for saxagliptin. nih.gov This highlights the industrial relevance of Cbz-protected proline derivatives in pharmaceutical manufacturing. Similarly, proline analogues are foundational to the synthesis of the hepatitis C virus (HCV) inhibitor ledipasvir. nih.gov

The pyrrolidine (B122466) ring of proline is the structural core of the pyrrolizidine (B1209537) alkaloids, a class of natural products known for their diverse biological activities. core.ac.uk The synthesis of these complex heterocyclic scaffolds often starts from chiral precursors that can establish the required stereochemistry.

This compound is an ideal starting material for building pyrrolizidine structures. The synthesis of pyrrolizidine alkaloid analogues, such as synthanecine A, has been undertaken using amino acids like L-aspartic acid as the chiral pool source. core.ac.uk The use of N-Cbz protected amino acids is a common strategy in these multi-step syntheses to control reactivity during the construction of the bicyclic core. core.ac.uk The inherent pyrrolidine structure of the title compound provides a direct pathway to this scaffold, with the protecting groups allowing for controlled modification and ring-forming reactions at specific positions to build the final alkaloid framework.

Precursor for Functionalized Proline Derivatives

The strategic placement of protecting groups on this compound facilitates its use as a versatile starting material for an array of functionalized proline derivatives. The stability of the Cbz and tert-butyl groups allows for chemical manipulation at other positions of the proline ring without disturbing the core amino acid structure. This enables the introduction of various substituents and functionalities, leading to novel proline analogues with tailored properties.

A key application of protected proline esters is the synthesis of scaffolds substituted at the 4-position of the pyrrolidine ring. These 4-substituted prolines are valuable components in medicinal chemistry, as their incorporation into peptide chains can enforce specific conformations that are crucial for biological activity. nih.gov The synthesis often begins with a readily available, protected 4-hydroxyproline (B1632879), which can be converted to other functionalities.

For instance, the synthesis of N-t-BOC-4-Oxo-L-proline tert-butyl ester represents the introduction of a ketone at the 4-position, creating a versatile intermediate for further modifications. sigmaaldrich.com More complex transformations can yield precursors for antiviral drugs. An enantioselective, catalytic approach has been developed to prepare (S)-4-methyleneproline scaffolds, which are versatile starting materials. nih.gov These can be transformed into key components for drugs like ledipasvir, a potent inhibitor of the hepatitis C virus. nih.gov While some syntheses start from other protected prolines like N-Boc-4R-hydroxyproline, the underlying principle of using a protected proline core to build 4-substituted derivatives remains central. researchgate.net

Table 1: Examples of 4-Substituted Proline Derivatives and Precursors This table is interactive. Click on the headers to sort.

Precursor/Derivative Protecting Groups Position of Substitution Resulting Scaffold/Application Reference
N-Boc-4R-hydroxyproline Boc 4 Precursor for mercaptoproline and selenoproline researchgate.net
N-t-BOC-4-Oxo-L-proline tert-butyl ester Boc, t-Butyl Ester 4 Ketone-functionalized proline intermediate sigmaaldrich.com

The functional groups of this compound can be manipulated for labeling and conjugation purposes. The carboxyl group, protected as a tert-butyl ester, can be deprotected and activated to facilitate coupling with other molecules, such as fluorescent dyes, biotin, or other biomolecules.

A common strategy involves converting the carboxylic acid to a more reactive species. For example, N-Boc-L-proline can be converted to N-Boc-L-proline chloride. rsc.org This activated proline derivative can then readily react with primary amines on other molecules to form a stable amide bond. rsc.orgnih.gov This method allows for the covalent attachment of the proline unit to proteins or other molecular probes. nih.gov

Furthermore, the proline scaffold itself can be modified to introduce functionalities suitable for specific conjugation chemistries, such as "click" chemistry. By incorporating an azide (B81097) or alkyne group into the proline ring, chemists can create derivatives that participate in highly efficient and specific cycloaddition reactions for labeling or for linking to other molecular fragments. nih.gov

Generation of Unnatural Amino Acids and Peptidomimetics

This compound is a valuable starting point for the synthesis of unnatural amino acids (UAAs) and peptidomimetics. bioascent.com UAAs are non-proteinogenic amino acids that are crucial in drug design and protein engineering. bioascent.comqyaobio.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability.

The rigid pyrrolidine ring of proline is frequently used to introduce conformational constraints into peptide backbones. thieme-connect.de By using N-Cbz-L-proline tert-butyl ester as a chiral template, chemists can synthesize a wide range of structurally diverse and complex UAAs. qyaobio.com For example, starting from pyroglutamic acid, a related cyclic amino acid, various L-γ-methyleneglutamic acid amides with a tert-butyl ester prodrug moiety have been synthesized as potential anticancer agents. nih.gov

A notable example of its use in generating complex UAAs is in the synthesis of the spirocyclic core of the antiviral drug Ledipasvir. nih.gov This complex, non-natural amino acid derivative is built upon a proline scaffold, highlighting the importance of such precursors in accessing novel and medicinally relevant chemical space. nih.gov The synthesis of such proline mimetics, including various alkyl-substituted derivatives, is a key strategy for modulating the cis-trans isomerism of the peptide bond and creating molecules with specific three-dimensional structures. thieme-connect.de

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Boc-L-proline
N-Boc-4R-mercaptoproline
N-Boc-4R-selenoproline
N-Boc-4R-hydroxyproline
N-t-BOC-4-Oxo-L-proline tert-butyl ester
tert-butyl (S)-4-methyleneprolinate
5-azaspiro[2.4]heptane-6-carboxylic acid
Ledipasvir
N-Boc-L-proline chloride
5-Amino-isophthalic acid dimethyl ester
L-γ-methyleneglutamic acid amides
pyroglutamic acid
N-isoindolinonoyl ethynylalanine-tert-butyl ester
triazolylalanine
Carbobenzoxy (Cbz)
tert-butoxycarbonyl (Boc)
tert-butyl bromoacetate
propargyl bromide
oxalyl chloride
triethylamine

Mechanistic Insights into Reactions Involving N Carbobenzoxy L Proline Tert Butyl Ester

Investigating Reaction Pathways for Protection and Deprotection

The utility of N-Carbobenzoxy-L-proline tert-butyl ester in synthesis is fundamentally tied to the ability to selectively add and remove its protecting groups. The mechanisms for these protection and deprotection steps are well-established, providing a reliable framework for synthetic planning.

Protection Pathways:

The synthesis of the title compound involves two distinct protection steps: N-protection of the proline amine with a Carbobenzoxy (Cbz) group and C-terminal protection of the carboxylic acid as a tert-butyl ester.

N-Carbobenzoxy (Cbz) Protection: The Cbz group is typically introduced by reacting the amino group of L-proline with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a method known as the Schotten-Baumann reaction. total-synthesis.com The mechanism involves the nucleophilic attack of the nitrogen atom of the proline on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com A base, such as sodium carbonate or an organic base like pyridine, is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comprepchem.com

tert-Butyl Ester Protection: The tert-butyl ester is formed by reacting the carboxylic acid with a source of tert-butyl groups. One common method involves the reaction of N-Cbz-L-proline with tert-butanol (B103910) in the presence of a coupling agent and a base. prepchem.com An alternative approach involves the acid-catalyzed addition of isobutylene (B52900) to the carboxylic acid.

Deprotection Pathways:

The selective removal of the Cbz and tert-butyl groups is a key feature of their use in synthesis. Their differing lability under various reaction conditions allows for orthogonal deprotection strategies.

Cbz Group Deprotection (Hydrogenolysis): The Cbz group is most commonly removed by catalytic hydrogenolysis. total-synthesis.com This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgpearson.com The mechanism proceeds by the bonding of the substrate to the active sites on the metal catalyst, leading to the cleavage of the benzylic C-O bond. acsgcipr.org This process generates the free amine and toluene (B28343) as a byproduct. acsgcipr.orgpearson.com Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, offers an alternative to using H₂ gas. acsgcipr.org While generally stable to acidic conditions, the Cbz group can be cleaved by strong acids like HBr in acetic acid. acsgcipr.org

tert-Butyl Ester Deprotection (Acidolysis): The tert-butyl ester is highly stable under basic and neutral conditions but is readily cleaved under acidic conditions. acsgcipr.org This deprotection proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, the key step is the formation of a relatively stable tertiary carbocation, the tert-butyl cation, which then typically eliminates a proton to form isobutylene. acsgcipr.orgstackexchange.com A wide variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid, and p-toluenesulfonic acid, can be used for this purpose. acsgcipr.org The choice of acid can allow for selective deprotection; for instance, aqueous phosphoric acid can deprotect tert-butyl esters while leaving Cbz groups intact. organic-chemistry.org Some Lewis acids, such as ZnBr₂, have also been shown to facilitate the chemoselective hydrolysis of tert-butyl esters. researchgate.netnih.gov

Table 1: Summary of Protection and Deprotection Reactions

TransformationProtecting GroupTypical ReagentsMechanismKey Byproducts
ProtectionN-Carbobenzoxy (Cbz)Benzyl chloroformate, Base (e.g., Na₂CO₃, Pyridine)Nucleophilic Acyl SubstitutionHCl (neutralized by base)
Protectiontert-Butyl Estertert-Butanol, Coupling Agent, Base or Isobutylene, Acid CatalystEsterificationWater
DeprotectionN-Carbobenzoxy (Cbz)H₂, Pd/CCatalytic HydrogenolysisToluene, CO₂
Deprotectiontert-Butyl EsterTrifluoroacetic Acid (TFA) or other strong acidsAcidolysis (via tert-butyl cation)Isobutylene

Stereoselectivity and Diastereoselectivity in Transformations

The chiral center at the alpha-carbon of the proline ring in this compound plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations. This inherent chirality makes it a valuable building block in asymmetric synthesis.

Research has shown that proline and its derivatives are effective organocatalysts for stereoselective reactions, such as aldol (B89426) condensations. researchgate.netrsc.org The stereoselectivity is often explained by the Houk-List transition state model, where the proline derivative forms an enamine intermediate with a carbonyl compound, and the bulky protecting groups on the proline scaffold influence the facial selectivity of the subsequent reaction with an electrophile. rsc.org

In the context of this compound, the rigid pyrrolidine (B122466) ring and the bulky Cbz and tert-butyl groups create a defined chiral environment. This can be exploited in reactions such as the alkylation of the corresponding enolate. The diastereoselectivity of such alkylations is highly dependent on the N-protecting group and the alkylating agent used. nih.gov For instance, the steric bulk of the ester group can play a crucial role in enhancing the diastereoselectivity of alkylation reactions of N-Boc-4-hydroxyproline esters. nih.gov

Furthermore, proline esters have been utilized in diastereoselective ester-enolate Claisen rearrangements. acs.orgnih.govacs.org In these reactions, the existing stereocenter of the proline derivative controls the formation of new stereocenters with a high degree of transfer of chirality. nih.gov The stereochemical outcome can be influenced by factors such as the substitution pattern on other parts of the molecule. acs.org

The Cbz group, in particular, can influence the conformation of the proline ring and the transition state of reactions, thereby affecting the stereochemical outcome. The combination of the Cbz and tert-butyl groups provides a sterically demanding environment that can lead to high levels of stereocontrol in various transformations, including cycloaddition reactions. nih.gov

Table 2: Examples of Stereoselective Transformations with Proline Derivatives

Reaction TypeProline Derivative RoleKey Factors Influencing StereoselectivityTypical Outcome
Aldol ReactionOrganocatalystFormation of a chiral enamine intermediate, steric hindrance from protecting groups. rsc.orgHigh enantioselectivity and diastereoselectivity. researchgate.netrsc.org
AlkylationChiral SubstrateNature of the N-protecting group, steric bulk of the ester group, choice of alkylating agent. nih.govHigh diastereoselectivity. nih.gov
Ester-Enolate Claisen RearrangementChiral SubstrateTransfer of chirality from the proline backbone, substitution patterns on the substrate. nih.govacs.orgHigh diastereoselectivity. acs.orgnih.govacs.org
[2+2] CycloadditionChiral Starting MaterialThe defined stereochemistry of the proline derivative directs the approach of the ketene. nih.govExcellent asymmetric induction. nih.gov

Interrupted Rearrangement Studies of Proline Derivatives

Rearrangement reactions are powerful tools in organic synthesis for creating complex molecular scaffolds. In the context of proline derivatives, studies have explored various rearrangements, including the acsgcipr.orgacs.org-Stevens rearrangement and the Curtius rearrangement, sometimes with unexpected outcomes described as "interrupted" rearrangements.

Recent research has investigated the Curtius rearrangement of N-Boc-protected quaternary proline derivatives. acs.org The Curtius rearrangement typically involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form a carbamate (B1207046) or related functional group. organic-chemistry.org However, in the case of quaternary proline derivatives, where the alpha-carbon is fully substituted, the expected reaction pathway can be hindered. acs.org

Studies have shown that instead of the expected carbamate product, these hindered proline derivatives can undergo an "interrupted" rearrangement, leading to ring-opened ketones or unsaturated pyrrolidines. acs.org The proposed mechanism involves the formation of the acyl azide, followed by rearrangement to the isocyanate. acs.org Due to steric hindrance around the quaternary center, nucleophilic attack on the isocyanate is disfavored. acs.org Instead, a unimolecular process is thought to occur, involving the expulsion of a cyanate (B1221674) anion to form a cyclic N-acyliminium species. acs.org The stability of this intermediate and the nature of the substituent on the quaternary carbon then dictate the final product. acs.org

While these specific studies have focused on N-Boc protected derivatives, the principles can be extended to N-Cbz-L-proline tert-butyl ester, especially if it were further substituted at the alpha-position. The steric bulk of the Cbz and tert-butyl groups, combined with substitution at the alpha-carbon, would likely influence the course of such rearrangement reactions, potentially favoring interrupted pathways over the classical rearrangement outcomes.

Another relevant area is the ester-enolate Claisen rearrangement of proline allyl esters, which has been studied for the synthesis of complex alkaloids. acs.orgnih.govacs.org While not an "interrupted" rearrangement in the same sense as the Curtius reaction example, unexpected reversals or low diastereoselectivity have been observed, and the diastereoselectivity was found to be controlled by substitution patterns in other parts of the molecule. acs.orgnih.govacs.org This highlights how subtle structural changes in proline derivatives can significantly alter the outcome of rearrangement reactions.

Advanced Derivatization and Functionalization of N Carbobenzoxy L Proline Tert Butyl Ester

Functional Group Interconversions at the Proline Moiety

The proline scaffold of N-Cbz-L-proline tert-butyl ester can be endowed with new functionalities through the interconversion of existing groups, most notably by leveraging the reactivity of hydroxylated proline derivatives. Starting with N-Cbz-4-hydroxy-L-proline tert-butyl ester, a range of functional groups can be introduced, significantly expanding the synthetic utility of the proline core.

Key transformations often begin with the activation of the hydroxyl group, typically by converting it into a better leaving group such as a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For instance, the displacement of a sulfonate group with an azide (B81097) anion (using sodium azide) yields an azido-proline derivative. This azido (B1232118) group can subsequently be reduced to an amine, providing a handle for further peptide coupling or functionalization. vanderbilt.edu

Halogenation of the hydroxyl group represents another critical interconversion. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be employed, although milder conditions are often preferred to maintain the integrity of the protecting groups. The resulting 4-halo-proline derivatives are versatile intermediates for cross-coupling reactions or further nucleophilic substitutions. vanderbilt.eduub.edu

The direct conversion of the tert-butyl ester to other functional groups is also a viable strategy. For example, under specific conditions, tert-butyl esters can be converted to acid chlorides using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. organic-chemistry.org These acid chlorides can then be reacted with various nucleophiles to form amides or other esters. organic-chemistry.org

Starting MaterialReagent(s)ProductFunctional Group Interconversion
N-Cbz-4-hydroxy-L-proline tert-butyl ester1. TsCl, pyridine; 2. NaN3N-Cbz-4-azido-L-proline tert-butyl esterHydroxyl to Azide
N-Cbz-4-hydroxy-L-proline tert-butyl esterPBr3, pyridineN-Cbz-4-bromo-L-proline tert-butyl esterHydroxyl to Bromide
N-Cbz-L-proline tert-butyl esterα,α-dichlorodiphenylmethane, SnCl2N-Cbz-L-prolyl chloride tert-butyl esterEster to Acid Chloride

Introduction of Side-Chain Modifications

The introduction of diverse side chains onto the proline ring of N-Cbz-L-proline tert-butyl ester is a powerful strategy for modulating the biological activity and conformational properties of peptides. A common approach involves the alkylation of proline enolates. By starting with a ketone-containing proline derivative, such as (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid, a Wittig reaction can be used to introduce an exocyclic double bond. google.com Subsequent hydrogenation of this double bond can lead to the formation of alkyl-substituted prolines. google.com

The stereoselective synthesis of 4-substituted proline derivatives has been achieved through various methods, including the diastereoselective alkylation of enolates derived from N-protected 4-hydroxyproline (B1632879) esters. The choice of the N-protecting group and the alkylating agent can significantly influence the diastereoselectivity of the reaction. nih.gov For instance, the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters has been shown to proceed with improved diastereoselectivity when a menthyl ester is used. nih.gov

Furthermore, Michael additions of organocuprates to enone derivatives of proline have been successfully employed for the stereoselective synthesis of 3-alkyl-substituted prolines. nih.gov Another innovative approach is the amino-zinc-ene-enolate cyclization, which allows for the synthesis of 3-substituted prolines bearing a variety of side chains with high stereospecificity and stereoselectivity. nih.gov

The synthesis of spirocyclic proline derivatives has also been reported. For example, tert-butyl (S)-4-methyleneprolinate can be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. nih.gov This highlights the potential for creating complex, three-dimensional structures from proline-based starting materials.

Proline DerivativeReaction TypeReagentsResulting Modification
(2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acidWittig Reaction & Hydrogenation1. (Methoxymethyl)triphenylphosphonium chloride; 2. H2, Catalyst4-Methoxymethyl-proline
N-Boc-4-tert-butyldimethylsilyloxyproline menthyl esterDiastereoselective AlkylationLDA, Alkyl Halide4-Alkyl-proline
Dehydroproline derivative with enoneMichael AdditionOrganocuprate3-Alkyl-proline
tert-Butyl (S)-4-methyleneprolinateCyclopropanation(Me3Si)3SiH, AIBN5-Azaspiro[2.4]heptane derivative

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is paramount when performing complex chemical transformations on a molecule with multiple reactive sites, such as N-Cbz-L-proline tert-butyl ester and its derivatives. The orthogonal nature of the Cbz and tert-butyl ester protecting groups is a prime example of built-in chemoselectivity. The Cbz group is typically removed by hydrogenolysis, while the tert-butyl ester is cleaved under acidic conditions, allowing for selective deprotection at either the N-terminus or the C-terminus. organic-chemistry.orgorgsyn.org

In the context of side-chain modifications, regioselectivity is crucial. For instance, in the alkylation of proline enolates, the regioselectivity of enolate formation determines the position of the new side chain. The use of specific bases and reaction conditions can favor the formation of the desired enolate isomer.

When multiple functional groups are present, their differential reactivity can be exploited for chemo- and regioselective transformations. For example, in a molecule containing both a hydroxyl group and a carboxylic acid (as in N-Cbz-4-hydroxy-L-proline), the carboxylic acid can be selectively esterified in the presence of the hydroxyl group under appropriate conditions. Conversely, the hydroxyl group can be selectively acylated or converted to a leaving group without affecting the ester.

The selective saponification of a less sterically hindered trans-diastereomer of an N-Boc-proline derivative in the presence of the cis-diastereomer is another example of diastereoselective transformation that simplifies the separation of isomers. nih.gov Similarly, enzymatic reactions can offer high levels of chemo-, regio-, and stereoselectivity that are often difficult to achieve with traditional chemical methods.

The careful selection of reagents and reaction conditions is therefore essential to control the outcome of derivatization reactions. For example, the use of bulky reagents can lead to selective reaction at less sterically hindered positions. The choice of solvent can also influence selectivity by differentially solvating transition states. By understanding and controlling these factors, chemists can achieve the desired modifications on the N-Cbz-L-proline tert-butyl ester scaffold with high precision, enabling the synthesis of complex and functionally diverse molecules.

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of N-Carbobenzoxy-L-proline tert-Butyl Ester often involves multi-step procedures with reagents that raise environmental and safety concerns. nih.gov Consequently, a significant area of research is the development of more sustainable and efficient synthetic methodologies.

One promising approach involves the use of milder and more selective reagents for the protection of L-proline. Research is ongoing to replace hazardous reagents with more environmentally benign alternatives. For instance, explorations into enzymatic catalysis for the introduction of the carbobenzoxy (Cbz) and tert-butyl ester groups could offer a greener pathway, minimizing waste and improving atom economy.

Detailed research findings in this area are geared towards achieving higher yields with fewer purification steps. The following table summarizes key areas of improvement in the synthesis of this compound:

Area of ImprovementTraditional MethodEmerging Greener Approach
Protecting Group Introduction Use of hazardous reagents like phosgene (B1210022) derivatives for Cbz protection.Enzymatic catalysis or use of less toxic Cbz donors.
Esterification Strong acid catalysis with potential for side reactions.Milder esterification methods, possibly enzyme-catalyzed.
Process Multi-step synthesis with isolation of intermediates.One-pot synthesis protocols.
Solvents Use of chlorinated and other hazardous solvents.Shift towards greener solvents like ionic liquids or water-based systems.

Expanding the Scope of Catalytic Applications

While L-proline itself is a celebrated organocatalyst, this compound, in its protected form, is not typically used directly as a catalyst. The presence of the N-Cbz and O-tert-butyl protecting groups prevents the proline moiety from participating in the catalytic cycles characteristic of free proline, such as enamine or iminium ion formation.

However, emerging research focuses on the use of this compound as a versatile precursor to a wide range of catalytically active proline derivatives. By selectively removing one or both protecting groups, chemists can generate a variety of catalysts tailored for specific asymmetric transformations.

For example, deprotection of the tert-butyl ester group would yield N-Cbz-L-proline, which could then be used in peptide coupling reactions or as a ligand in metal-catalyzed processes. Conversely, removal of the Cbz group would furnish L-proline tert-butyl ester, a valuable building block for the synthesis of more complex chiral catalysts.

The true potential lies in the strategic modification of the proline scaffold, starting from this compound, to create novel organocatalysts with enhanced activity and selectivity. Research is directed towards synthesizing derivatives with specific steric and electronic properties to influence the outcome of asymmetric reactions like aldol (B89426) additions, Michael additions, and Mannich reactions.

Rational Design of Proline Analogues for Enhanced Biological Activity

This compound serves as a critical starting material for the synthesis of proline analogues with significant therapeutic potential. The rigid, cyclic structure of proline imparts unique conformational constraints on peptides and proteins, making it a prime target for modification in drug design.

A notable example is the synthesis of complex proline derivatives for antiviral therapies. For instance, derivatives of N-Boc-4-methyleneproline, which can be prepared from precursors related to this compound, are key components in the synthesis of drugs like Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.

Future research in this area is focused on the rational design of novel proline analogues with enhanced biological activity. This involves:

Introducing diverse substituents onto the proline ring to modulate binding affinity and selectivity for specific biological targets.

Altering the ring size to create homologues that can fine-tune the conformational properties of peptides.

Synthesizing spirocyclic and fused-ring structures to create highly constrained analogues for probing protein-protein interactions.

The following table highlights the progression from the basic proline scaffold to complex, biologically active analogues:

Compound TypeRoleExample Application
This compound Protected Starting MaterialFoundation for synthesizing modified prolines.
Substituted Proline Derivatives Building Blocks for Drug SynthesisIntroduction of functional groups to enhance binding.
Complex Proline Analogues Active Pharmaceutical IngredientsIncorporation into antiviral drugs like Ledipasvir.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are being increasingly applied to the production of fine chemicals and pharmaceuticals, and this compound is no exception. These technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and consistency.

Research is actively exploring the integration of the synthesis of this compound and its derivatives into continuous flow systems. This involves pumping the reactants through a series of interconnected reactors where the chemical transformations occur. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Furthermore, automated synthesis platforms can be programmed to perform multi-step syntheses of complex molecules starting from this compound. This is particularly valuable in the rapid generation of libraries of proline analogues for drug discovery and screening. By automating the process of deprotection, coupling, and modification, researchers can significantly accelerate the identification of lead compounds with desired biological activities.

The application of flow chemistry also extends to the deprotection of this compound, a crucial step in its utilization. Continuous flow methods for hydrogenation (to remove the Cbz group) or acid-catalyzed cleavage (to remove the tert-butyl ester) can be performed more safely and efficiently than in batch reactors.

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying N-Carbobenzoxy-L-proline tert-Butyl Ester in synthetic workflows?

  • Methodological Answer: Purification typically involves solubility in methanol due to the compound's confirmed solubility in this solvent . Recrystallization or column chromatography (using silica gel with methanol-containing eluents) are standard techniques. For high-purity applications (>98.0% HPLC), verify purity via reverse-phase HPLC, referencing retention time and peak symmetry against known standards .

Q. What storage conditions are required to maintain the stability of this compound?

  • Methodological Answer: Store at room temperature (20°C) in a desiccator under inert gas (e.g., nitrogen) to prevent moisture absorption. Avoid long-term storage, as degradation may occur over time, potentially altering reactivity . Monitor for color changes (from white/almost white to yellow), which indicate decomposition .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

  • Methodological Answer: Use a combination of:

  • HPLC (with UV detection at 220–254 nm) to confirm >98.0% purity .
  • NMR spectroscopy (¹H and ¹³C) to verify the tert-butyl ester (δ ~1.4 ppm for C(CH₃)₃) and carbobenzoxy (Cbz) groups (aromatic protons at δ ~7.3 ppm).
  • Melting point analysis (47°C) as a preliminary check for consistency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying reaction conditions?

  • Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>47°C). Monitor for hazardous byproducts (CO, CO₂, NOx) via gas chromatography-mass spectrometry (GC-MS) .
  • Chemical Stability: Test compatibility with oxidizing agents (e.g., peroxides) by tracking ester integrity via FT-IR (C=O stretch at ~1730 cm⁻¹) and NMR .
  • pH Sensitivity: Conduct stability assays in buffered solutions (pH 1–12) to identify hydrolysis risks, particularly for the tert-butyl ester group .

Q. How should researchers address contradictions in reported stability data across studies?

  • Methodological Answer: Standardize experimental protocols (e.g., temperature, solvent systems) to isolate variables. For example:

  • Compare degradation rates under inert vs. aerobic conditions using kinetic studies (HPLC monitoring).
  • Validate decomposition products via high-resolution mass spectrometry (HRMS) and cross-reference with literature .

Q. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS) given the tert-butyl ester’s properties?

  • Methodological Answer:

  • Orthogonal Protection: Pair the tert-butyl ester (acid-labile) with Fmoc/t-Boc groups for sequential deprotection. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective tert-butyl removal without affecting Cbz groups .
  • Coupling Efficiency: Pre-activate the carboxylate with HOBt/DIC in DMF to minimize racemization during amino acid coupling .

Q. How can researchers assess the environmental impact of this compound despite limited ecotoxicity data?

  • Methodological Answer:

  • Read-Across Analysis: Use logP values and structural analogs (e.g., tert-butyl esters with known ecotoxicity) to predict bioaccumulation potential.
  • In Silico Modeling: Apply tools like ECOSAR to estimate acute toxicity to aquatic organisms .
  • Waste Mitigation: Follow disposal guidelines (incineration with afterburner/scrubber) to prevent environmental release .

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N-Carbobenzoxy-L-proline tert-Butyl Ester
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N-Carbobenzoxy-L-proline tert-Butyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.